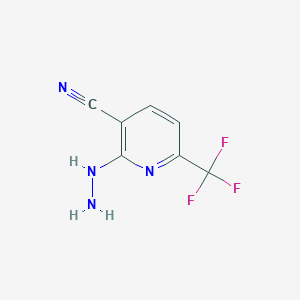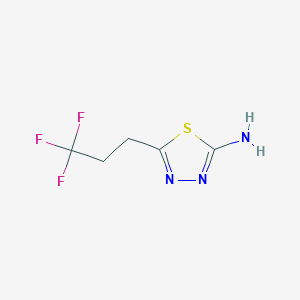
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H4F3N3. It is known for its unique structure, which includes a hydrazinyl group, a trifluoromethyl group, and a nicotinonitrile core.
Métodos De Preparación
The synthesis of 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-(trifluoromethyl)nicotinonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: It is explored as a potential drug candidate due to its ability to modulate specific molecular pathways. Studies focus on its pharmacokinetics, toxicity, and therapeutic efficacy.
Industry: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions result in the modulation of various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:
2-Hydrazinyl-3-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the trifluoromethyl group. It exhibits different chemical reactivity and biological activity.
6-(Trifluoromethyl)nicotinonitrile: This compound lacks the hydrazinyl group and has different applications and properties.
2-Hydrazinyl-4-(trifluoromethyl)benzonitrile: This compound has a benzene ring instead of a pyridine ring, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C7H5F3N4 |
|---|---|
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
2-hydrazinyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-2-1-4(3-11)6(13-5)14-12/h1-2H,12H2,(H,13,14) |
Clave InChI |
CJRITCYDPOTROI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C#N)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)

![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)




![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)

![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
